Cas no 1001505-70-9 (3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde)

3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
- Benzaldehyde, 3-[2-(1H-imidazol-1-yl)ethoxy]-
- 3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde
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- Inchi: 1S/C12H12N2O2/c15-9-11-2-1-3-12(8-11)16-7-6-14-5-4-13-10-14/h1-5,8-10H,6-7H2
- InChI Key: BUWXMDPRTUPZIM-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=CC(OCCN2C=NC=C2)=C1
Computed Properties
- Exact Mass: 216.089878g/mol
- Monoisotopic Mass: 216.089878g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- Molecular Weight: 216.24g/mol
- XLogP3: 1.3
3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60172-2.5g |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95.0% | 2.5g |
$1174.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062797-1g |
3-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde |
1001505-70-9 | 95+% | 1g |
¥3031.0 | 2023-04-06 | |
Enamine | EN300-60172-0.1g |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95.0% | 0.1g |
$188.0 | 2025-03-15 | |
1PlusChem | 1P01A8ET-10g |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 10g |
$3247.00 | 2023-12-27 | |
A2B Chem LLC | AV56277-500mg |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 500mg |
$528.00 | 2024-04-20 | |
A2B Chem LLC | AV56277-5g |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 5g |
$1864.00 | 2024-04-20 | |
A2B Chem LLC | AV56277-100mg |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 100mg |
$233.00 | 2024-04-20 | |
Aaron | AR01A8N5-250mg |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 250mg |
$398.00 | 2025-02-09 | |
A2B Chem LLC | AV56277-250mg |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 250mg |
$321.00 | 2024-04-20 | |
1PlusChem | 1P01A8ET-500mg |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde |
1001505-70-9 | 95% | 500mg |
$635.00 | 2025-03-04 |
3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde
3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde: A Comprehensive Overview
The compound 3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde (CAS No. 1001505-70-9) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring an imidazole ring and a benzaldehyde moiety, has garnered attention due to its versatile applications and promising properties. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and functionalization in greater depth.
3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde is synthesized through a combination of nucleophilic aromatic substitution and coupling reactions. The imidazole ring, a heterocyclic structure known for its stability and reactivity, plays a crucial role in the molecule's electronic properties. The ethoxy group attached to the benzene ring further enhances the compound's solubility and reactivity, making it suitable for various chemical transformations. Recent studies have demonstrated the use of this compound as a building block in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
One of the most notable applications of 3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde is in the field of drug discovery. Its ability to act as a ligand in metalloenzyme mimics has been extensively studied. Researchers have reported that this compound can coordinate with transition metals such as copper and zinc, forming complexes with potential catalytic activity. These findings have opened new avenues for its use in catalysis and enzyme mimicry, which are critical areas in modern medicinal chemistry.
In addition to its role in catalysis, 3-2-(1H-Imidazol-1-yl)ethoxybenzaldehyde has shown promise in the development of functional materials. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in sensors and electronic devices. Recent experiments have highlighted its potential as a component in organic electronics, where its electronic properties can be tailored for specific functions such as charge transport and storage.
The environmental impact of 3-2-(1H-Imidazol-1-yliethoxybenzaldehyde has also been a topic of interest. Studies on its biodegradation pathways have revealed that it undergoes rapid degradation under aerobic conditions, making it less persistent in the environment compared to other organic compounds. This characteristic is particularly important for industries seeking sustainable alternatives for chemical synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of 3-2-(1H-imidazolyl ethoxybenzaldehyde's electronic structure and reactivity. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for predicting its reactivity in various chemical reactions. These computational studies have been instrumental in designing more efficient synthetic routes and optimizing its properties for specific applications.
In conclusion, 3-CAS No 1001505709, or 3-(2-(imidazolyl)ethoxy)benzaldehyde, is a multifaceted compound with a wide range of applications across different disciplines. Its unique structure, combined with recent research advancements, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new possibilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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